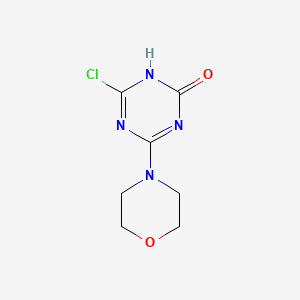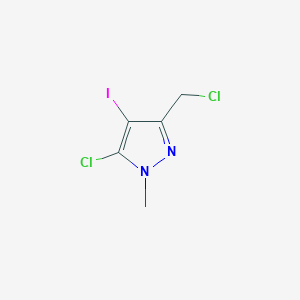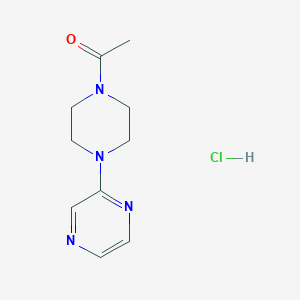![molecular formula C17H17N5O2 B2361773 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide CAS No. 1235662-05-1](/img/structure/B2361773.png)
3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide” is a complex organic molecule that contains a triazine ring and a pyridine ring . The triazine ring is a six-membered ring with three nitrogen atoms and three carbon atoms. The pyridine ring is a six-membered ring with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The exact structure would depend on the specific arrangement and bonding of these groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties of triazoles include substantial isomerism and the ability to act as coordination compounds .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Formation of Heterocyclic Compounds : Research indicates that similar chemical structures have been involved in the synthesis of a wide array of heterocyclic compounds, demonstrating the reactivity of such chemicals with different reagents to form new chemical entities. For instance, ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates reacted with S-methylisothiosemicarbazide hydroiodide to form 3-methylsulfanyl-6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones, highlighting the chemical's potential in generating triazine derivatives, a class of compounds with various applications ranging from pharmaceuticals to agrochemicals (Vetyugova et al., 2018).
Heterocyclic Synthesis Involving Cycloaddition : Another study detailed the use of cyclic amidines in synthesizing tricyclic pyrimidines and triazines via cycloaddition and intermolecular cyclization, showcasing the compound's role in forming complex heterocyclic systems that could have applications in drug discovery and material science (El‐Sayed, 2017).
Host-Guest Chemistry for Drug Delivery : An intriguing application involves the encapsulation of lipophilic derivatives within water-soluble cages for drug delivery purposes. This approach illustrates how such compounds can be engineered for biomedical applications, potentially enhancing the solubility and delivery efficiency of therapeutically active compounds (Mattsson et al., 2010).
Analytical and Material Science Applications
Selective Metal Extraction : The creation of new hydrophobic, tridentate nitrogen heterocyclic reagents for the selective extraction of americium(III) from europium(III) demonstrates the compound's potential in the field of analytical chemistry, particularly in the separation processes for rare earth and radioactive elements, which is crucial for nuclear waste management and the recycling of rare earth elements (Hudson et al., 2006).
Antiviral and Anticancer Activities : There's also significant interest in synthesizing and evaluating heterocyclic systems fused with such compounds for their biological activities, including antiviral and anticancer properties. This research underscores the potential of these compounds in contributing to the development of new therapeutic agents (Attaby et al., 2007).
Orientations Futures
Propriétés
IUPAC Name |
3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(2-pyridin-4-ylethyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c23-16(19-11-7-13-5-9-18-10-6-13)8-12-22-17(24)14-3-1-2-4-15(14)20-21-22/h1-6,9-10H,7-8,11-12H2,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKOZTWXGKGWFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NCCC3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methyl-2-{[1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]sulfonyl}phenyl)acetamide](/img/structure/B2361696.png)

![3-chloro-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2361700.png)
![3-chloro-4-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2361703.png)
![Ethyl 3-[(5-hydroxypentyl)(methyl)amino]propanoate](/img/structure/B2361704.png)

![N-[1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B2361706.png)



![1-(4-Bromo-2-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2361712.png)
